molecular formula C15H13BrO4S B1441389 Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester CAS No. 141212-53-5

Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester

Cat. No. B1441389
CAS RN: 141212-53-5
M. Wt: 369.2 g/mol
InChI Key: MRVVGARDZRUYHA-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester” is a compound that contains a benzoic acid residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . It is an ester having an electron-withdrawing substituent .


Synthesis Analysis

The synthesis of this compound involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . It has been reported that ethyl 4-bromobenzoate, a similar compound, undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes .


Molecular Structure Analysis

The molecular formula of “Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester” is C15H13BrO4S . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound undergoes reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The free radical reaction involves N-bromosuccinimide (NBS) losing the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen to form succinimide (SH) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Benzoic acid derivatives, including 4-[(4-bromophenyl)sulfonyl]-, ethyl ester, have been used in the synthesis of sulfonyl-bridged oligo(benzoic acid)s, which exhibit high extractability toward lanthanoid ions. These compounds form supramolecular structures through hydrogen bonding, with potential applications in metal extraction and supramolecular chemistry (Morohashi et al., 2014).

Chemical Reactions and Mechanisms

  • Research on phenyl esters of para-substituted benzoic acids, including 4-[(4-bromophenyl)sulfonyl]-, ethyl ester, has provided insights into the base-catalyzed hydrolysis of these compounds. This includes understanding the kinetics and mechanisms, which are vital for chemical synthesis and pharmaceutical applications (Bauerová & Ludwig, 2000).

Applications in Medicinal Chemistry

  • Derivatives of benzoic acid, such as 4-[(4-bromophenyl)sulfonyl]-, ethyl ester, have been explored for their potential in medicinal chemistry. For instance, their use in the synthesis of Na+/H+ antiporter inhibitors highlights their role in developing treatments for conditions like acute myocardial infarction (Baumgarth et al., 1997).

Material Science and Polymer Chemistry

  • In material science and polymer chemistry, benzoic acid derivatives are used in the synthesis of various compounds. For example, the synthesis and molecular structure analysis of trinuclear ruthenium cluster cations using such derivatives shed light on their potential applications in material science and catalysis (Vieille-Petit et al., 2004).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, compounds containing a benzoic acid residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising antimicrobial activity against bacterial and fungal strains .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(4-bromophenyl)sulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4S/c1-2-20-15(17)11-3-7-13(8-4-11)21(18,19)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVVGARDZRUYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725372
Record name Ethyl 4-(4-bromobenzene-1-sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester

CAS RN

141212-53-5
Record name Ethyl 4-(4-bromobenzene-1-sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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